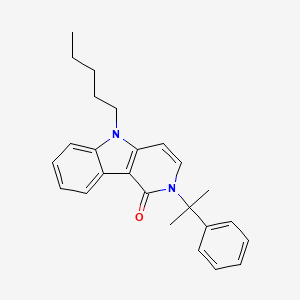

Cumyl-pegaclone

Description

Properties

IUPAC Name |

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHWTKXMUJLSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138656 |

Source

|

| Record name | Cumyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160555-55-3 |

Source

|

| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SGT-151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SGT-151 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cumyl-Pegaclone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2] Structurally distinct due to its γ-carbolinone core, it was likely developed to circumvent existing legislation targeting traditional indole (B1671886) and indazole-based SCRAs.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolism, and analytical detection methods for cumyl-pegaclone, intended to serve as a resource for researchers and professionals in drug development and forensic science.

Chemical Identity and Physicochemical Properties

Cumyl-pegaclone is chemically identified as 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one.[1] It is a crystalline solid or white powder.[1] A summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Cumyl-Pegaclone

| Property | Value | Reference(s) |

| IUPAC Name | 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | [1] |

| Synonyms | SGT-151 | [1] |

| CAS Number | 2160555-55-3 | [1] |

| Molecular Formula | C₂₅H₂₈N₂O | [1] |

| Molecular Weight | 372.5 g/mol | [1] |

| Appearance | Crystalline solid, White powder | [1] |

| UV-Visible Spectrum (λmax) | 252 nm | [1] |

Pharmacological Profile

Cumyl-pegaclone is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][5] Its high affinity and efficacy at the CB1 receptor are responsible for its psychoactive effects.

Receptor Binding Affinity and Functional Activity

Studies have demonstrated that cumyl-pegaclone binds to human CB1 and CB2 receptors with low nanomolar affinities.[1] It also acts as a full and potent agonist at the CB1 receptor, as evidenced by its ability to stimulate [³⁵S]GTPγS binding and inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][5] Quantitative pharmacological data are summarized in Table 2.

Table 2: Pharmacological Data for Cumyl-Pegaclone

| Parameter | Receptor | Value | Reference(s) |

| Binding Affinity (Ki) | hCB1 | 1.37 ± 0.24 nM | [1] |

| hCB1 | 0.36 nM | [1] | |

| hCB1 | 4.57 nM | [1] | |

| hCB2 | 2.09 ± 0.33 nM | [1] | |

| Functional Activity (EC₅₀) | hCB1 | 0.09 nM | [1] |

| hCB1 | 0.23 nM | [1] | |

| Efficacy (Emax) | hCB1 | 655.1% | [1] |

| hCB1 | 344% | [1] |

Signaling Pathway

As a CB1 receptor agonist, cumyl-pegaclone activates intracellular signaling cascades. Upon binding to the G-protein coupled CB1 receptor, it is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It has also been shown to induce biased agonism through the recruitment of mini-Gi and β-arrestin2.[1]

Metabolism

Cumyl-pegaclone undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1][3] Metabolic reactions include mono- and di-hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side-chain to a propionic acid metabolite.[1]

Major Metabolites

Analysis of authentic urine samples has identified numerous phase I metabolites.[1] Two monohydroxylated metabolites have been suggested as predominant markers for forensic identification of cumyl-pegaclone use.[1] Another study identified three major metabolites in pooled human liver microsomes: OH-SGT-151, di-OH-SGT-151, and N-dealkyl SGT-151.[1]

Synthesis and Thermal Degradation

A synthesis method for cumyl-pegaclone and its derivatives has been published.[1] When subjected to high temperatures, such as those encountered during smoking or vaping, cumyl-pegaclone can undergo thermal degradation.[1] The identified thermal degradation product is N-pentyl-γ-carbolinone.[1] It is important to note that this degradation product is not a known metabolite.

Analytical Methods

Various analytical techniques have been employed for the identification and quantification of cumyl-pegaclone and its metabolites in different matrices. These methods are crucial for forensic investigations and clinical toxicology.

Table 3: Analytical Methods for the Detection of Cumyl-Pegaclone

| Analytical Technique | Abbreviation | Application | Reference(s) |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification in seized materials | [1] |

| Gas Chromatography-Solid State Infrared Analysis | GC-sIR | Structural elucidation | [1] |

| Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight-Mass Spectrometry | LC-ESI-qToF-MS | Structural elucidation | [1] |

| Nuclear Magnetic Resonance Spectrometry | NMR | Structural elucidation | [1] |

| High-Performance Liquid Chromatography-Diode Array Detection | HPLC-DAD | Identification | [1] |

| Ultra-High-Performance Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry | UHPLC-QTRAP | Metabolite identification | [1] |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Metabolite identification | [1][3] |

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

-

Objective: To identify the in vitro phase I metabolites of cumyl-pegaclone.

-

Methodology:

-

A pooled human liver microsome (pHLM) assay is performed.[3]

-

Cumyl-pegaclone is incubated with pHLM in the presence of an NADPH-regenerating system.

-

The reaction is quenched after a specific incubation time.

-

The sample is then subjected to protein precipitation and centrifugation.

-

The supernatant is analyzed by liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify the generated metabolites.[3]

-

Cannabinoid Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of cumyl-pegaclone for CB1 and CB2 receptors.

-

Methodology:

-

Cell membranes expressing either human CB1 or CB2 receptors are prepared.

-

A radioligand competition binding assay is performed using a known high-affinity cannabinoid radioligand (e.g., [³H]CP-55,940).

-

Increasing concentrations of cumyl-pegaclone are incubated with the cell membranes and the radioligand.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured by liquid scintillation counting.

-

The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

-

Objective: To determine the functional activity (EC₅₀ and Emax) of cumyl-pegaclone at the CB1 receptor.

-

Methodology:

-

CHO cells stably expressing the human CB1 receptor are used.[5]

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of cumyl-pegaclone.

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based assay).

-

The EC₅₀ and Emax values are determined by non-linear regression analysis of the concentration-response curves.[5]

-

Conclusion

Cumyl-pegaclone is a potent synthetic cannabinoid with a unique γ-carbolinone structure. Its high affinity and efficacy at cannabinoid receptors underscore its potential for significant physiological and psychoactive effects. The extensive metabolism of this compound necessitates the use of sophisticated analytical techniques for its detection in biological samples, targeting its specific metabolites. This guide provides a foundational understanding of cumyl-pegaclone for the scientific community, which is essential for ongoing research, clinical management of intoxications, and the development of effective regulatory strategies.

References

- 1. cdn.who.int [cdn.who.int]

- 2. CUMYL-PEGACLONE - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Phase I metabolism of the recently emerged synthetic cannabinoid CUMYL-PEGACLONE and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 5. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]

Cumyl-pegaclone CAS number 2160555-55-3

An In-Depth Technical Guide to Cumyl-Pegaclone (CAS No. 2160555-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-PEGACLONE, also known by its synonym SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) with the chemical name 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one.[1][2][3] First identified in Germany in late 2016, this compound features a unique γ-carbolinone core structure, distinguishing it from many earlier classes of synthetic cannabinoids.[1][4][5] This structural novelty was likely an attempt to circumvent existing laws targeting specific chemical scaffolds of new psychoactive substances (NPS).[4][5] Cumyl-PEGACLONE has been detected in various forms, including herbal blends and e-liquids, and has been associated with adverse health effects.[1][3][6] This document provides a comprehensive technical overview of Cumyl-PEGACLONE, including its chemical properties, pharmacology, metabolism, and analytical methods for its detection.

Chemical Information

Cumyl-PEGACLONE is characterized by a cumyl group linked to a γ-carbolinone core, which also has a pentyl side chain.[1]

| Property | Value |

| CAS Number | 2160555-55-3[1][2][3][7][8] |

| IUPAC Name | 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one[1][2][3] |

| Synonyms | SGT-151[1][2][3][7] |

| Molecular Formula | C25H28N2O[1][2][3] |

| Molecular Weight | 372.5 g/mol [1][3][7] |

| Appearance | Crystalline solid or white powder[1] |

Pharmacology

Cumyl-PEGACLONE is a potent full agonist at both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with binding affinities in the low nanomolar range.[1][5][9] Its activity at the CB1 receptor is responsible for its psychoactive effects.[6]

Receptor Binding Affinities

The binding affinity of Cumyl-PEGACLONE to cannabinoid receptors has been determined in several studies.

| Receptor | Cell Line | K_i (nM) | Reference |

| hCB1 | CHO cells | 1.37 ± 0.24 | [1] |

| hCB2 | CHO cells | 2.09 ± 0.33 | [1] |

| hCB1 | HEK cells | 0.36 | [1] |

| hCB1 | HEK cells | 4.57 | [1] |

Functional Activity

Cumyl-PEGACLONE demonstrates full agonism at the CB1 receptor, as shown by its ability to modulate adenylyl cyclase activity (measured by cAMP accumulation) and stimulate G-protein coupling (measured by [³⁵S]GTPγS binding).

| Assay | EC_50 (nM) | E_max (% of basal/control) | Reference |

| [³⁵S]GTPγS Binding | 1.62 | 143% | [1] |

| cAMP Accumulation | 0.114 | 109% | [1] |

The compound has also been shown to induce pronounced biased agonism at the CB1 receptor, strongly recruiting mini-Gαi and β-arrestin2.[1]

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor upon activation by an agonist like Cumyl-PEGACLONE.

Caption: CB1 receptor signaling cascade initiated by Cumyl-PEGACLONE.

Metabolism

Cumyl-PEGACLONE undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1] Metabolic reactions primarily involve hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side chain.[1][4]

Major Metabolic Pathways

Studies using human liver microsomes (HLMs) and analysis of human urine samples have identified numerous phase I metabolites.[1][4] The main metabolic transformations include:

-

Monohydroxylation: Occurring on both the γ-carbolinone core and the pentyl side chain. Two monohydroxylated metabolites are considered the most abundant and may serve as forensic markers.[1]

-

Di-hydroxylation: Further oxidation of monohydroxylated metabolites.

-

N-dealkylation: Removal of the pentyl group.

-

Side-chain degradation: Oxidation of the pentyl chain to form carboxylic acid metabolites, such as a propionic acid metabolite.[1]

-

Carbonyl formation: Oxidation of the pentyl side chain to a ketone.[1]

The following diagram illustrates the primary metabolic pathways of Cumyl-PEGACLONE.

Caption: Primary Phase I metabolic pathways of Cumyl-PEGACLONE.

Experimental Protocols

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol outlines a general procedure for studying the in vitro metabolism of Cumyl-PEGACLONE.

-

Incubation Mixture Preparation: A typical incubation mixture (e.g., 100 µL total volume) contains pooled human liver microsomes (HLMs), a NADPH-regenerating system, and Cumyl-PEGACLONE dissolved in a suitable organic solvent (e.g., acetonitrile).

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The sample is centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new vial, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

-

Analysis: Metabolites are identified using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[4][10]

The following workflow diagram visualizes this process.

Caption: Workflow for in vitro metabolism study using human liver microsomes.

Analysis in Human Urine

This protocol describes a general method for the detection of Cumyl-PEGACLONE metabolites in urine.

-

Enzymatic Hydrolysis: Urine samples (e.g., 0.5 mL) are treated with β-glucuronidase to cleave any glucuronide conjugates.[10]

-

Extraction: A liquid-liquid extraction is performed to isolate the metabolites from the urine matrix.[10]

-

Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or LC-HRMS for the identification and quantification of metabolites.[4][10]

Analytical Characterization

A variety of analytical techniques have been employed for the identification and quantification of Cumyl-PEGACLONE and its metabolites.

| Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in seized materials and herbal blends. | [1][5][11] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection and quantification of metabolites in biological samples. | [1][4] |

| LC-High Resolution Mass Spectrometry (LC-HRMS / LC-QToF-MS) | Structural elucidation and metabolite identification. | [1][5][9][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the parent compound. | [1][5][11][12] |

| Gas Chromatography-Solid State Infrared (GC-sIR) Spectroscopy | Structural characterization. | [1][5][11] |

| High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) | Quantification and analysis. | [1] |

Conclusion

Cumyl-PEGACLONE is a potent synthetic cannabinoid with a distinct γ-carbolinone structure. It acts as a full agonist at CB1 and CB2 receptors, leading to its psychoactive effects. The compound is extensively metabolized in humans, with hydroxylation and side-chain degradation being the primary pathways. A suite of advanced analytical techniques is necessary for its unambiguous identification and the detection of its metabolites in forensic and clinical settings. This guide provides a foundational technical understanding for professionals engaged in research and development in the fields of pharmacology, toxicology, and forensic science.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Substance Details CUMYL-PEGACLONE [unodc.org]

- 3. Buy Cumyl-pegaclone | 2160555-55-3 [smolecule.com]

- 4. Phase I metabolism of the recently emerged synthetic cannabinoid CUMYL-PEGACLONE and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. CUMYL-PeGACLONE - Cayman Chemical Forensics [bioscience.co.uk]

- 8. CUMYL-PeGACLONE | 2160555-55-3 [chemicalbook.com]

- 9. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uniklinik-freiburg.de [uniklinik-freiburg.de]

The Genesis and Pharmacological Profile of SGT-151: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid SGT-151 (CUMYL-PEGACLONE), detailing its origin, discovery, and pharmacological characteristics. SGT-151 emerged on the illicit drug market in late 2016, engineered to circumvent existing substance control laws by incorporating a novel γ-carbolinone core structure. This document elucidates the chemical properties of SGT-151, presents a plausible synthetic pathway, and summarizes its potent, full agonist activity at cannabinoid receptors CB1 and CB2. Detailed experimental protocols for key pharmacological assays are provided to facilitate further research and understanding of this compound. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

SGT-151, also known by its semi-systematic name CUMYL-PEGACLONE, is a potent synthetic cannabinoid receptor agonist (SCRA) that was first identified in Germany in late 2016.[1][2][3] Its appearance is believed to be a direct response to legislative measures, such as Germany's New Psychoactive Substances Act (NpSG), which banned synthetic cannabinoids based on specific core chemical structures like indoles and indazoles.[3][4] By utilizing a novel γ-carbolinone core, the creators of SGT-151 aimed to produce a compound that fell outside the legal definitions of controlled substances at the time.[4][5] The "SGT" nomenclature is likely derived from a patent by Bowden and Williamson that describes a series of "SGT-compounds."[6][7] This guide provides a detailed technical examination of SGT-151 for an audience of researchers and drug development professionals.

Chemical Profile and Synthesis

SGT-151 is chemically identified as 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[8][9] Its structure is notable for the γ-carbolinone core, which distinguishes it from many earlier classes of synthetic cannabinoids.[10]

Table 1: Chemical Identifiers for SGT-151

| Identifier | Value |

| Chemical Name | 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |

| Synonym | CUMYL-PEGACLONE |

| CAS Number | 2160555-55-3[9] |

| Molecular Formula | C₂₅H₂₈N₂O[9] |

| Molecular Weight | 372.5 g/mol [9] |

Plausible Synthetic Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 6. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. benchchem.com [benchchem.com]

- 11. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

The Molecular Pharmacology of Cumyl-Pegaclone: A Technical Guide to its Interaction with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-pegaclone (SGT-151) is a potent synthetic cannabinoid receptor agonist (SCRA) with a distinct γ-carboline core structure.[1] This document provides a comprehensive technical overview of the mechanism of action of Cumyl-pegaclone at the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It includes a detailed summary of its binding affinity and functional potency, step-by-step experimental protocols for key assays, and visual representations of its signaling pathways and the experimental workflow used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating the pharmacology of novel psychoactive substances.

Introduction

Cumyl-pegaclone is a synthetic cannabinoid that has been identified in forensic casework and is known for its high potency.[2] Unlike many earlier SCRAs that are based on indole (B1671886) or indazole cores, Cumyl-pegaclone possesses a γ-carbolinone structure.[3] Understanding its interaction with CB1 and CB2 receptors is crucial for predicting its physiological and toxicological effects. This guide synthesizes available data to provide a detailed molecular profile of Cumyl-pegaclone.

Quantitative Pharmacological Data

The binding affinity and functional potency of Cumyl-pegaclone at human CB1 and CB2 receptors have been characterized through various in vitro assays. The data consistently demonstrate that Cumyl-pegaclone is a high-affinity, potent, and full agonist at both receptors.[4][5]

Table 1: Binding Affinity of Cumyl-Pegaclone at CB1 and CB2 Receptors

| Receptor | Assay Type | Radioligand | Kᵢ (nM) | Cell Line | Reference |

| hCB1 | Radioligand Binding | Not Specified | 1.37 ± 0.24 | CHO | [6] |

| hCB1 | Radioligand Binding | Not Specified | 0.36 | HEK | [6] |

| hCB1 | Radioligand Binding | Not Specified | 4.57 | Not Specified | [6] |

| hCB2 | Radioligand Binding | Not Specified | 2.09 ± 0.33 | CHO | [6] |

Table 2: Functional Activity of Cumyl-Pegaclone at CB1 and CB2 Receptors

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Eₘₐₓ) | Reference |

| hCB1 | cAMP Accumulation | EC₅₀ | Potent | Full Agonist | [6] |

| hCB1 | [³⁵S]GTPγS Binding | EC₅₀ | Potent | Full Agonist | [6] |

| hCB1 | mini-Gαi Recruitment | EC₅₀ | 0.07 | 260.9% | [6] |

| hCB1 | mini-Gαi Recruitment | EC₅₀ | 0.17 | 194% | [6] |

| hCB1 | β-arrestin2 Recruitment | EC₅₀ | 0.09 | 655.1% | [6] |

| hCB1 | β-arrestin2 Recruitment | EC₅₀ | 0.23 | 344% | [6] |

| hCB2 | cAMP Accumulation | EC₅₀ | Potent | Full Agonist | [4] |

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Cumyl-pegaclone initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o).

G-Protein Dependent Signaling

Activation of the Gαi/o subunit by Cumyl-pegaclone leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] This is a hallmark of cannabinoid receptor activation.

β-Arrestin Recruitment

Cumyl-pegaclone has also been shown to be a potent agonist for the recruitment of β-arrestin2 to the CB1 receptor.[6] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.

Experimental Protocols

The characterization of Cumyl-pegaclone's activity at cannabinoid receptors involves a series of standardized in vitro assays. The following are detailed methodologies for these key experiments.

Experimental Workflow

A typical workflow for characterizing a novel synthetic cannabinoid like Cumyl-pegaclone is as follows:

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Cumyl-pegaclone for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (Cumyl-pegaclone).

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well plates.

-

Filtration apparatus with glass fiber filters (e.g., GF/C).

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of Cumyl-pegaclone in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Cumyl-pegaclone dilutions, radioligand, and membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for Cumyl-pegaclone.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional effect of Cumyl-pegaclone on adenylyl cyclase activity.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1).

-

Cell culture medium and supplements.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound (Cumyl-pegaclone).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based kit).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Seed cells in a 96- or 384-well plate and incubate overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of Cumyl-pegaclone to the wells.

-

Stimulate the cells with a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of Cumyl-pegaclone to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]GTPγS Binding Assay

Objective: To directly measure the activation of G-proteins by Cumyl-pegaclone.

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (to ensure G-proteins are in an inactive state).

-

Test compound (Cumyl-pegaclone).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Scintillation counter.

Procedure:

-

In a multi-well plate, combine the membrane preparation, GDP, and serial dilutions of Cumyl-pegaclone.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold assay buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of Cumyl-pegaclone to determine EC₅₀ and Eₘₐₓ.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the CB1/CB2 receptor upon activation by Cumyl-pegaclone.

Materials:

-

Cells engineered to express the CB1 or CB2 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-arrestin assay).

-

Test compound (Cumyl-pegaclone).

-

Assay-specific detection reagents.

-

Luminometer or appropriate plate reader.

Procedure:

-

Seed the engineered cells in a 384-well plate and incubate.

-

Add serial dilutions of Cumyl-pegaclone to the wells.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal.

-

Plot the signal against the log concentration of Cumyl-pegaclone to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

Cumyl-pegaclone is a potent, full agonist at both CB1 and CB2 receptors, with a high binding affinity in the low nanomolar range. Its mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase and robust recruitment of β-arrestin2. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the study of synthetic cannabinoids and their impact on the endocannabinoid system. Further research is necessary to fully elucidate the in vivo consequences of its potent and multifaceted signaling profile.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cumyl-Pegaclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2] Structurally, it is characterized by a gamma-carbolinone core, a feature that distinguishes it from many earlier classes of synthetic cannabinoids and was likely intended to circumvent existing legislation targeting indole (B1671886) and indazole-based compounds.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Cumyl-pegaclone, focusing on its receptor binding, functional activity, and metabolic fate. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Core Pharmacological Data

The pharmacological activity of Cumyl-pegaclone is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. Quantitative data from multiple in vitro studies are summarized below to provide a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinities of Cumyl-pegaclone

| Receptor | Cell Line | Kᵢ (nM) | Reference |

| Human CB1 | CHO cells | 1.37 ± 0.24 | [1] |

| Human CB2 | CHO cells | 2.09 ± 0.33 | [1] |

| Human CB1 | HEK cells | 0.36 | [1] |

| Human CB1 | HEK cells | 4.57 | [1] |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: Functional Activity of Cumyl-pegaclone at the CB1 Receptor

| Assay Type | Parameter | Value | Efficacy (Eₘₐₓ) | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 1.62 | 143% (over basal) | [1] |

| cAMP Accumulation | EC₅₀ (nM) | 0.114 | 109% | [1] |

| mini-Gαᵢ Recruitment | EC₅₀ (nM) | 0.07 | 260.9% | [1] |

| mini-Gαᵢ Recruitment | EC₅₀ (nM) | 0.17 | 194% | [1] |

| β-arrestin2 Recruitment | EC₅₀ (nM) | 0.09 | 655.1% | [1] |

| β-arrestin2 Recruitment | EC₅₀ (nM) | 0.23 | 344% | [1] |

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Eₘₐₓ (maximum effect) indicates the maximum response achievable by the drug.

Signaling Pathways

Cumyl-pegaclone acts as a potent, full agonist at both the CB1 and CB2 receptors.[1][3] Upon binding, it activates intracellular signaling cascades. The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the inhibitory G-protein, Gαi/o.[5] Activation of this pathway by Cumyl-pegaclone leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] This is a canonical signaling pathway for cannabinoid receptor agonists.

Furthermore, Cumyl-pegaclone has been shown to induce robust recruitment of β-arrestin2 to the CB1 receptor.[1] β-arrestin recruitment is a key mechanism in GPCR desensitization and internalization, but can also initiate G-protein-independent signaling pathways.[5] The potent induction of both G-protein signaling and β-arrestin recruitment highlights the complex and powerful effects of Cumyl-pegaclone at a cellular level.

Caption: Signaling pathway of Cumyl-pegaclone at the CB1 receptor.

Metabolism

Cumyl-pegaclone undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1][4] In vivo and in vitro studies using human liver microsomes have identified numerous metabolites.[4] The primary metabolic reactions include:

-

Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.

-

N-dealkylation: Removal of the pentyl chain.

-

Oxidative degradation: Of the pentyl side-chain to form carboxylic acid metabolites.[1]

Two monohydroxylated metabolites have been identified as predominant and may serve as reliable forensic markers for Cumyl-pegaclone consumption.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard practices in the field for characterizing synthetic cannabinoid receptor agonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and a range of concentrations of the unlabeled test compound (Cumyl-pegaclone).

-

Incubation: The plate is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Cumyl-pegaclone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: Receptor membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of Cumyl-pegaclone.

-

Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

-

Filtration and Quantification: The assay is terminated by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.[7]

cAMP Accumulation Assay

This assay determines the effect of a compound on the intracellular levels of cyclic AMP, typically through the inhibition of adenylyl cyclase for Gαi-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the CB1 receptor are cultured and seeded in 96-well plates.

-

Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of Cumyl-pegaclone.

-

Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC₅₀ and Eₘₐₓ for Cumyl-pegaclone.[7]

In Vitro Metabolism Assay (Human Liver Microsomes)

This assay is used to identify the phase I metabolic fate of a compound.

Caption: Workflow for an in vitro metabolism assay using human liver microsomes.

Methodology:

-

Incubation: Cumyl-pegaclone is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system (cofactor for cytochrome P450 enzymes) at 37°C.[8]

-

Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

Analysis: The supernatant is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the metabolites.

-

Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times to the parent drug and by analyzing the mass shifts corresponding to specific metabolic transformations (e.g., +16 Da for hydroxylation).[4]

Conclusion

Cumyl-pegaclone is a potent synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its in vitro functional profile demonstrates that it is a full agonist, capable of strongly activating G-protein-dependent and -independent signaling pathways. The extensive metabolism of Cumyl-pegaclone necessitates the monitoring of its specific metabolites for forensic and clinical purposes. The data and protocols presented in this guide provide a foundational resource for professionals engaged in the study and monitoring of this and other emerging synthetic cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Cumyl-pegaclone receptor binding affinity and efficacy

An In-depth Technical Guide on the Receptor Binding Affinity and Efficacy of Cumyl-pegaclone (SGT-151)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) featuring a unique γ-carbolinone core structure. First identified in late 2016, it quickly became prevalent on the new psychoactive substances (NPS) market.[1][2][3] Unlike classical indole (B1671886) or indazole-based cannabinoids, Cumyl-pegaclone's structure was novel at the time of its emergence, designed to circumvent existing legislation targeting specific chemical scaffolds.[4][5] This guide provides a comprehensive technical overview of its interaction with cannabinoid receptors, focusing on quantitative binding affinity and functional efficacy data, detailed experimental protocols, and visualization of associated biochemical pathways.

Quantitative Data: Receptor Binding and Functional Activity

Cumyl-pegaclone demonstrates high affinity and potent agonistic activity at both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The following tables summarize the key quantitative parameters reported in the scientific literature.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Data is derived from radioligand competitive binding assays.

| Compound | Receptor | Ki (nM) | Cell Line | Radioligand | Source(s) |

| Cumyl-pegaclone | hCB1 | 1.37 ± 0.24 | CHO | [³H]CP-55,940 | [6] |

| hCB1 | 0.36 | HEK | Not Specified | [6] | |

| hCB1 | 4.57 | Not Specified | Not Specified | [6] | |

| hCB2 | 2.09 ± 0.33 | CHO | [³H]CP-55,940 | [6] | |

| 5F-Cumyl-pegaclone | hCB1 | ~1.0 (approx.) | Not Specified | Not Specified | [7][8] |

| Cumyl-CH-MEGACLONE | hCB1 | 1.01 | Not Specified | Not Specified | [1][7] |

| JWH-018 (Reference) | hCB1 | ~2.5 (approx.) | Not Specified | Not Specified | [7] |

Note: Variations in Ki values across studies can be attributed to differences in experimental conditions, such as cell lines used, radioligand choice, and assay buffer composition.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

Functional activity is characterized by potency (EC50), the concentration required to elicit 50% of the maximum response, and efficacy (Emax), the maximum possible effect of the compound relative to a reference agonist.

| Compound | Assay Type | Receptor | Potency (EC50, nM) | Efficacy (Emax) | Source(s) |

| Cumyl-pegaclone | β-arrestin2 | hCB1 | Sub-nanomolar | >300% vs. JWH-018 | [9][10][11] |

| mini-Gαi | hCB1 | Sub-nanomolar | ~200% vs. JWH-018 | [9][10][11] | |

| cAMP | hCB1/hCB2 | High Potency | Full Agonist | [4][5] | |

| 5F-Cumyl-pegaclone | β-arrestin2 | hCB1 | Sub-nanomolar | >300% vs. JWH-018 | [9][10][11] |

| mini-Gαi | hCB1 | Sub-nanomolar | ~200% vs. JWH-018 | [9][10][11] | |

| Cumyl-CH-MEGACLONE | Not Specified | hCB1 | 1.22 | 143.4% vs. Basal | [1][7] |

Note: Cumyl-pegaclone and its 5-fluoro analog are potent, full agonists at the CB1 receptor, with efficacy significantly exceeding that of the reference agonist JWH-018 in G-protein and β-arrestin recruitment assays.[9][10][11]

Experimental Protocols

The characterization of Cumyl-pegaclone's receptor pharmacology relies on established in vitro assays. The methodologies for these key experiments are detailed below.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[12]

-

Materials:

-

Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO, HEK).[6]

-

Radioligand: Typically [³H]CP-55,940, a high-affinity cannabinoid agonist.[12]

-

Test Compound: Cumyl-pegaclone, serially diluted.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]CP-55,940) and varying concentrations of the unlabeled test compound (Cumyl-pegaclone).

-

Equilibration: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate the Gi/o-coupled CB1/CB2 receptors, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][13]

-

Materials:

-

Whole cells expressing the cannabinoid receptor of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate a detectable baseline level of cAMP.[5]

-

Test Compound: Cumyl-pegaclone, serially diluted.

-

Cell lysis buffer and a cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Cell Seeding: Cells are seeded into multi-well plates and cultured to an appropriate confluency.

-

Pre-incubation: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation & Inhibition: Cells are incubated with forskolin to elevate intracellular cAMP levels.[5] Concurrently or subsequently, varying concentrations of Cumyl-pegaclone are added.

-

Lysis: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format provided by a commercial kit.

-

Data Analysis: The results are plotted as cAMP concentration versus the log concentration of Cumyl-pegaclone. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.

-

GTPγS Binding Assay

This assay directly measures G-protein activation following receptor stimulation by an agonist. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation.[13]

-

Materials:

-

Cell membranes expressing the cannabinoid receptor.

-

[³⁵S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.

-

GDP: Added in excess to ensure G-proteins are in an inactive state before agonist stimulation.

-

Test Compound: Cumyl-pegaclone, serially diluted.

-

Assay Buffer (containing MgCl₂ and a reducing agent).

-

-

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with GDP, varying concentrations of Cumyl-pegaclone, and a fixed concentration of [³⁵S]GTPγS.

-

Reaction: The incubation allows Cumyl-pegaclone to bind to the receptor, catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Quantification: The radioactivity retained on the filters is measured by scintillation counting.

-

Data Analysis: Non-specific binding is subtracted, and the specific binding of [³⁵S]GTPγS is plotted against the log concentration of Cumyl-pegaclone. The EC₅₀ and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Visualizations

Cannabinoid Receptor Signaling Cascade

Cumyl-pegaclone activates CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gi/o family of G-proteins. This activation initiates a signaling cascade that inhibits adenylyl cyclase, reducing cAMP levels. Additionally, agonist binding can promote the recruitment of β-arrestin, a protein involved in receptor desensitization and alternative signaling pathways.

Caption: Canonical Gi/o signaling pathway activated by Cumyl-pegaclone.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for a cAMP accumulation functional assay.

References

- 1. researchgate.net [researchgate.net]

- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 3. CUMYL-PEGACLONE - Wikipedia [en.wikipedia.org]

- 4. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

- 7. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 11. In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In Vitro Activity of Cumyl-Pegaclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and metabolic profile of Cumyl-pegaclone (SGT-151), a potent synthetic cannabinoid. The data and methodologies presented are collated from peer-reviewed scientific literature to support research and drug development activities.

Core Pharmacological Activity

Cumyl-pegaclone is a synthetic cannabinoid receptor agonist with high affinity and potency for both the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It is characterized by a γ-carbolinone core structure, distinguishing it from many earlier classes of synthetic cannabinoids.[3][4]

Receptor Binding Affinity

In vitro competitive binding assays have consistently demonstrated that Cumyl-pegaclone binds to CB1 and CB2 receptors with low nanomolar affinity.[1] The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Cumyl-pegaclone

| Study Reference | Receptor | Cell Line | Ki (nM) |

| Cannaert et al. (cited in WHO Report)[1] | hCB1 | Chinese Hamster Ovary (CHO) | 1.37 ± 0.24 |

| Cannaert et al. (cited in WHO Report)[1] | hCB2 | Chinese Hamster Ovary (CHO) | 2.09 ± 0.33 |

| Anonymous Study 1 (cited in WHO Report)[1] | hCB1 | Human Embryo Kidney (HEK) | 0.36 |

| Anonymous Study 2 (cited in WHO Report)[1] | hCB1 | Not Specified | 4.57 |

| Sparkes et al.[5] | hCB1 | Chinese Hamster Ovary (CHO) | 1.37 ± 0.24 |

| Sparkes et al.[5] | hCB2 | Chinese Hamster Ovary (CHO) | 2.09 ± 0.33 |

Functional Activity and Potency

Cumyl-pegaclone acts as a full and potent agonist at the CB1 receptor.[1][2] Functional assays measure the biological response initiated by the binding of the ligand to the receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration required to elicit 50% of the maximum response, and the maximum effect (Emax).

Studies have evaluated its functional activity through various signaling pathways, including G-protein activation (via [35S]GTPγS binding and mini-Gi recruitment), adenylyl cyclase inhibition (cAMP accumulation), and β-arrestin2 recruitment.[1][6] Cumyl-pegaclone demonstrates potent, sub-nanomolar EC50 values and high efficacy in these assays, often exceeding that of the reference agonist JWH-018.[6][7]

Table 2: Functional Activity (EC50 and Emax) of Cumyl-pegaclone at the CB1 Receptor

| Assay | Study Reference | EC50 (nM) | Emax (% of Reference Agonist or Basal Activity) |

| mini-Gi Recruitment | Cannaert et al. (2020)[6] | 0.17 | 194% (relative to JWH-018) |

| β-arrestin2 Recruitment | Cannaert et al. (2020)[6] | 0.23 | 344% (relative to JWH-018) |

| mini-Gi Recruitment | Anonymous Study (cited in WHO Report)[1] | 0.07 | 260.9% (of basal) |

| β-arrestin2 Recruitment | Anonymous Study (cited in WHO Report)[1] | 0.09 | 655.1% (of basal) |

In Vitro Metabolism

Like many synthetic cannabinoids, Cumyl-pegaclone is extensively metabolized.[1] In vitro studies using pooled human liver microsomes (pHLM) have been instrumental in identifying its metabolic pathways. The parent compound is typically not detected in authentic urine samples, making the identification of specific metabolites crucial for forensic and clinical purposes.[1][8]

Phase I metabolism involves reactions such as hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side-chain.[1][8] Studies have identified numerous phase I metabolites, with monohydroxylated metabolites being particularly prominent.[1][8]

Table 3: Major In Vitro Phase I Metabolites of Cumyl-pegaclone Identified in Human Liver Microsome Assays

| Metabolite Type | Metabolic Reaction | Significance |

| Monohydroxylated Metabolites (e.g., M20, M09) | Hydroxylation on the γ-carbolinone core or pentyl chain | Identified as major metabolites and potential forensic markers.[1][8] |

| Di-hydroxylated Metabolites | Further hydroxylation of monohydroxylated metabolites | Indicates extensive oxidative metabolism.[1] |

| N-dealkylated Metabolites | Removal of the pentyl group | Common metabolic pathway for N-alkylated cannabinoids.[1] |

| Propionic Acid Metabolite | Degradation of the pentyl side-chain | A significant metabolite, but may not be specific to Cumyl-pegaclone.[9] |

| Carbonyl Metabolites | Oxidation of hydroxyl groups on the pentyl chain | Further oxidative metabolism.[1][8] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe standardized methodologies for key in vitro assays used to characterize Cumyl-pegaclone.

Cannabinoid Receptor Binding Assay (Competitive Ligand Binding)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound at CB1/CB2 receptors expressed in a stable cell line.

Objective: To determine the Ki of Cumyl-pegaclone at human CB1 and CB2 receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test Compound: Cumyl-pegaclone.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/C).

Procedure:

-

Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]CP-55,940, and serial dilutions of Cumyl-pegaclone. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of WIN 55,212-2.

-

Incubation: Add the cell membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes.

-

Harvesting: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of Cumyl-pegaclone that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Agonism)

This protocol measures the ability of a compound to inhibit adenylyl cyclase, a key downstream effect of CB1 receptor activation.

Objective: To determine the EC50 and Emax of Cumyl-pegaclone for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell Line: CHO or HEK cells expressing human CB1 receptors.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: Cumyl-pegaclone.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to near confluence.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

Compound Addition: Add serial dilutions of Cumyl-pegaclone to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of Cumyl-pegaclone. Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

In Vitro Metabolism Assay (Human Liver Microsomes)

This protocol is used to identify the primary phase I metabolites of a compound.

Objective: To identify the phase I metabolites of Cumyl-pegaclone using pooled human liver microsomes (pHLM).

Materials:

-

Substrate: Cumyl-pegaclone.

-

Enzyme Source: Pooled human liver microsomes (pHLM).

-

Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Reaction Termination: Acetonitrile or methanol.

-

Instrumentation: LC-MS/MS or LC-QToF-MS for metabolite identification.

Procedure:

-

Incubation Setup: Prepare a reaction mixture containing pHLM and Cumyl-pegaclone in phosphate buffer. Pre-warm the mixture at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C with shaking for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a high-resolution mass spectrometer (LC-QToF-MS) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9]

-

Data Interpretation: Compare the metabolic profile of the test sample with a control sample (lacking the NADPH cofactor) to distinguish metabolites from impurities. Propose structures for the identified metabolites based on mass shifts from the parent compound.

Visualizations: Pathways and Workflows

Diagrams are provided to visually summarize the key processes involved in the in vitro activity of Cumyl-pegaclone.

Caption: CB1 Receptor Signaling Pathway Activated by Cumyl-pegaclone.

Caption: Experimental Workflow for In Vitro Cannabinoid Characterization.

References

- 1. cdn.who.int [cdn.who.int]

- 2. CUMYL-PEGACLONE - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CUMYL-PEGACLONE - Wikipedia [en.wikipedia.org]

- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 6. In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor : fluorination versus isomer exploration [biblio.ugent.be]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

- 9. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Cumyl-Pegaclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the preclinical toxicology of Cumyl-pegaclone (SGT-151). It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding formal preclinical toxicology studies for this compound. The World Health Organization (WHO) has explicitly stated that preclinical toxicology studies on Cumyl-pegaclone have not been conducted[1]. Therefore, this guide focuses on the available in vitro pharmacology, metabolism, and reported human adverse events to construct a partial toxicological profile.

Introduction

Cumyl-pegaclone (SGT-151) is a synthetic cannabinoid receptor agonist (SCRA) featuring a novel γ-carbolinone core structure. It emerged on the new psychoactive substances (NPS) market around 2016[2][3][4]. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting cannabinoid receptors. However, many SCRAs, including Cumyl-pegaclone, exhibit higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, which is associated with a greater risk of severe and unpredictable adverse effects[4][5][6]. This guide provides a comprehensive overview of the known preclinical data relevant to the toxicological assessment of Cumyl-pegaclone.

In Vitro Pharmacology

The primary mechanism of action for Cumyl-pegaclone's psychoactive and toxic effects is its interaction with the cannabinoid receptors, CB1 and CB2.

Receptor Binding and Functional Activity

Studies have consistently demonstrated that Cumyl-pegaclone is a potent, full agonist at both CB1 and CB2 receptors, with a high binding affinity in the low nanomolar range[1][3][4]. This high potency and efficacy are believed to contribute to its significant toxicological risk compared to THC.

Table 1: In Vitro Cannabinoid Receptor Activity of Cumyl-Pegaclone

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 1.37 ± 0.24 nM | 2.09 ± 0.33 nM | [1] |

| 0.36 nM | - | [1] | |

| 4.57 nM | - | [1] | |

| Functional Activity (EC50) | 1.62 nM ([35S]GTPγS) | - | [1] |

| 0.114 nM (cAMP) | - | [1] | |

| Efficacy (Emax) | 143% vs. basal ([35S]GTPγS) | - | [1] |

| 109% (cAMP) | - | [1] |

Experimental Protocol: Radioligand Binding Assay

A common method to determine binding affinity involves a competitive radioligand binding assay. The protocol typically includes:

-

Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK cells) are prepared.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of the test compound (Cumyl-pegaclone).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Accumulation Assay

To measure functional activity (agonism), a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay is often employed. The general steps are:

-

Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

-

Forskolin Stimulation: The adenylyl cyclase activator, forskolin, is used to stimulate cAMP production.

-

Compound Treatment: Cells are treated with varying concentrations of the test agonist (Cumyl-pegaclone).

-

cAMP Measurement: Intracellular cAMP levels are measured, typically using an immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Signaling Pathways

Cumyl-pegaclone, as a CB1 receptor agonist, is expected to activate intracellular signaling cascades similar to other cannabinoids. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels and MAP kinase pathways.

Caption: Simplified CB1 receptor signaling pathway activated by Cumyl-pegaclone.

Metabolism

Cumyl-pegaclone undergoes extensive phase I metabolism in humans, with the parent compound rarely being detected in urine samples[2][7][8]. The primary sites of metabolic modification are the γ-carbolinone core and the pentyl side chain.

In Vitro and In Vivo Metabolites

Studies using human liver microsomes (HLMs) and analysis of human urine samples have identified numerous phase I metabolites[2][7]. The major metabolic reactions include hydroxylation, oxidation, and N-dealkylation.

Table 2: Major Phase I Metabolites of Cumyl-Pegaclone

| Metabolite Type | Description | Primary Marker |

| Monohydroxylated Metabolites | Addition of a hydroxyl group, primarily on the γ-carbolinone core. | Yes |

| Carbonyl Metabolites | Oxidation of the pentyl side chain to form a carbonyl group. | Yes |

| N-dealkylated Metabolites | Removal of the pentyl side chain. | Yes |

| Dihydroxylated Metabolites | Addition of two hydroxyl groups. | Minor |

A mono-hydroxylated metabolite on the γ-carbolinone core and a metabolite with a carbonyl group on the pentyl side chain have been proposed as specific and sensitive markers for detecting Cumyl-pegaclone consumption[2].

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes (HLMs)

-

Incubation Mixture: A typical incubation mixture contains pooled HLMs, Cumyl-pegaclone, and an NADPH-regenerating system in a phosphate (B84403) buffer.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The sample is centrifuged, and the supernatant is evaporated and reconstituted in a suitable solvent.

-

Analysis: The sample is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Caption: Major Phase I metabolic pathways of Cumyl-pegaclone.

Preclinical Toxicology

As previously stated, formal preclinical toxicology studies for Cumyl-pegaclone are not available in the public domain[1]. This includes a lack of data on:

-

Acute and chronic toxicity

-

Genotoxicity (e.g., Ames test, micronucleus assay)

-

Carcinogenicity

-

Reproductive and developmental toxicity

-

Safety pharmacology (e.g., effects on cardiovascular and respiratory systems)

The absence of this critical information makes a comprehensive risk assessment challenging and highlights the potential dangers of this unregulated substance.

Human Toxicological Data (from Case Reports)

While not formal preclinical studies, reports of adverse events in humans provide valuable insight into the toxicological profile of Cumyl-pegaclone.

Adverse Reactions

Adverse reactions reported in individuals who have used products containing Cumyl-pegaclone are consistent with severe cannabinoid intoxication. These include:

Fatalities

Cumyl-pegaclone has been detected in post-mortem samples from several fatalities[1][10]. However, in many of these cases, other substances were also present, making it difficult to definitively attribute the cause of death solely to Cumyl-pegaclone[1]. In some instances, it was deemed a causal or contributory factor in the death[1].

Table 3: Reported Post-Mortem Concentrations of Cumyl-Pegaclone

| Sample Type | Concentration Range | Reference |

| Femoral Vein Blood | 0.14–13 ng/mL (0.38 to 34.9 nM) | [1] |

Fluorinated Analog: 5F-Cumyl-pegaclone

A fluorinated analog, 5F-Cumyl-pegaclone (5F-SGT-151), has also been identified and appears to be more toxic than the parent compound, having been linked to numerous serious adverse reactions and fatalities[11]. It also undergoes extensive metabolism[7][8][12]. In vitro studies suggest that both Cumyl-pegaclone and 5F-Cumyl-pegaclone have similar high potency and efficacy at the CB1 receptor[5][6][13].

Conclusion

The available data indicates that Cumyl-pegaclone is a potent synthetic cannabinoid with a high potential for abuse and toxicity. Its in vitro pharmacology demonstrates strong activation of cannabinoid receptors, which likely underlies its psychoactive and adverse effects. The compound is extensively metabolized, and several key metabolites have been identified for forensic purposes.

Crucially, there is a profound lack of formal preclinical toxicology studies, which is a significant cause for concern. The human case reports of severe adverse events, including fatalities, underscore the serious public health risks associated with this substance. Further research, including comprehensive in vivo toxicological assessments, is necessary to fully characterize the safety profile of Cumyl-pegaclone. Researchers and drug development professionals should be aware of the limited safety data and the potential for severe toxicity when encountering this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Phase I metabolism of the recently emerged synthetic cannabinoid CUMYL-PEGACLONE and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 4. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]